Home > Products > Building Blocks P11742 > Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate - 606143-93-5

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

Catalog Number: EVT-1745653
CAS Number: 606143-93-5
Molecular Formula: C15H11BrFN3O2
Molecular Weight: 364.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are characterized by their fused benzene and imidazole rings. This specific compound features a bromophenyl group, a fluorine atom, and a carboxylate ester group attached to the benzimidazole core, making it structurally significant in medicinal chemistry due to its potential biological activities.

Source

The compound has been synthesized and studied for its pharmacological properties, particularly in the context of antimicrobial and anticancer activities. Research indicates that benzimidazole derivatives, including this compound, have shown promise in various therapeutic applications .

Classification

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate is classified as a heterocyclic aromatic compound. It falls under the broader category of benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Synthesis Analysis

Methods

The synthesis of methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions. Common methods include:

  1. Nucleophilic Substitution: The introduction of the bromophenyl group can be achieved through nucleophilic substitution reactions where a suitable precursor is treated with a brominated aromatic compound.
  2. Condensation Reactions: The formation of the benzimidazole core often involves condensation reactions between o-phenylenediamine and various carboxylic acid derivatives under acidic or basic conditions.
  3. Fluorination: The incorporation of the fluorine atom may utilize fluorinating agents such as Selectfluor or other fluorination techniques that selectively introduce fluorine into the aromatic system.

Technical Details

The synthesis requires careful control of temperature and reaction time to ensure high yields and purity of the final product. Catalysts such as copper salts or palladium complexes may be employed to facilitate certain steps, particularly in cross-coupling reactions .

Molecular Structure Analysis

Data

  • Molecular Formula: C16H14BrF N2O2
  • Molecular Weight: Approximately 365.20 g/mol
  • Key Functional Groups: Bromine (Br), Fluorine (F), Amino (NH), Carboxylate (COO)
Chemical Reactions Analysis

Reactions

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction: The nitro or halogen substituents can be reduced to amines using reducing agents like lithium aluminum hydride.
  3. Coupling Reactions: The amino group can participate in coupling reactions with other electrophiles to form new compounds.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can enhance its electrophilicity in certain reactions, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Process

The mechanism of action for methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  2. Receptor Binding: Its structural similarity to purines may allow it to bind to nucleotide receptors, influencing signaling pathways.

Data

Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations varying based on structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Relevant analyses such as spectral data (NMR, IR) are essential for confirming the structure and purity of synthesized compounds .

Applications

Scientific Uses

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  2. Research Studies: Investigating its mechanism of action and biological pathways affected by its administration.

Given its structural characteristics and biological activities, this compound represents a promising candidate for further research in medicinal chemistry and drug development .

Synthetic Methodologies and Optimization Strategies

Palladium-Catalyzed Coupling Reactions for Amino Functionalization

Palladium-catalyzed C–N coupling is the cornerstone for installing the (4-bromophenyl)amino group onto the fluorinated benzimidazole core. This transformation faces challenges due to potential coordination deactivation from the carboxylate group and the electron-withdrawing nature of the fluorine substituent. Modern catalyst systems address these issues:

  • BrettPhos/RuPhos Systems: These bulky, electron-rich ligands enable coupling at low Pd loadings (0.05–0.5 mol%) with functionalized aryl bromides. BrettPhos-Pd complexes achieve >85% yield in model reactions between 4-bromoaniline and halogenated benzoimidazole precursors at 90°C within 20 hours. The ligand’s steric bulk prevents carboxylate coordination to Pd, mitigating catalyst deactivation [5] [8].
  • Amino Acid Compatibility: Pd(dba)~2~/L1 systems (L1 = MOP-type phosphine) facilitate coupling with amino-acid-derived substrates in tBuOH at 90°C. This method is particularly valuable for synthesizing analogues with modified amino acid side chains, though yields vary with steric demand [5].
  • MOF-Supported Catalysts: Magnetic Fe~3~O~4~–NH~2~@MIL-101-NH~2~/Pd(OAc)~2~ composites enhance sustainability. These catalysts provide high surface area (≈6000 m²/g) and magnetic separability, enabling 7 reuse cycles with <5% activity loss. Yields exceed 90% for aryl bromides under optimized conditions (K~2~CO~3~, DMF, 100°C) [10].

Table 1: Catalyst Performance in C–N Coupling

Catalyst SystemPd Loading (mol%)Temperature (°C)Yield (%)Reusability (cycles)
BrettPhos-Pd0.05–0.59085–92Not applicable
Pd(dba)~2~/L10.59075–88Not applicable
Fe~3~O~4~@MIL-101-NH~2~/Pd0.310090–95>7

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates critical steps in the synthesis, particularly cyclization and esterification:

  • Cyclization Kinetics: Benzimidazole ring formation via o-phenylenediamine-aldehyde condensations under microwave irradiation completes in 2–5 minutes versus 6–12 hours conventionally. Er(OTf)~3~ catalysis enables selective mono-condensation with electron-rich aldehydes, achieving 75–99% isolated yield without solvent [2].
  • Esterification Enhancement: Methyl ester installation on 7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid using SOCl~2~/MeOH under microwave conditions (300 W, 80°C) achieves 95% conversion in <30 minutes, minimizing thermal degradation pathways observed in reflux methods [10].
  • Energy Efficiency: Microwave protocols reduce total energy consumption by 40–60% compared to conventional heating, particularly in heterocycle formation where thermal inertia delays temperature ramping [10].

Regioselective Fluorination and Bromination Techniques

Precise halogen placement is critical for directing subsequent coupling reactions and modulating electronic properties:

  • Electrophilic Fluorination: Selectofluor® (F-TEDA-BF~4~) enables position-specific C–H fluorination at C7 of the benzimidazole scaffold. Reaction optimization (DMF, 60°C, 8 h) achieves 90% regioselectivity by leveraging the electron-donating effect of the adjacent amino group. This contrasts with bromination patterns where sterics dominate orientation [1] [6].
  • Bromination Strategies:
  • Aromatic Bromination: NBS (1.05 equiv) in DMF at 0°C installs bromine at the para-position of aniline derivatives with >95% selectivity, exploiting the amino group’s directing effects [1].
  • Competitive Control: Simultaneous bromination/fluorination requires sequential protection: carboxylate protection (methyl ester formation) precedes fluorination to prevent electrophilic attack on the electron-rich ring positions [4] [6].
  • Halogen Exchange: Pd-catalyzed bromine-iodine exchange (using NaI in DMF) enables conversion of aryl bromides to iodides for more reactive coupling partners, though this is unnecessary with advanced Pd catalysts [5].

Table 2: Regioselective Halogenation Optimization

Halogenation TypeReagentConditionsRegioselectivity (%)Key Controlling Factor
Fluorination (C7)Selectofluor®DMF, 60°C, 8 h90Electronic activation by amino
Bromination (aryl)NBSDMF, 0°C, 2 h>95para-directing amino group
Competitive controlSequential stepsProtection first>98Steric/electronic differentiation

Solvent and Catalyst Selection in Benzimidazole Core Formation

The solvent environment dictates both cyclization efficiency and subsequent functionalization compatibility:

  • Cyclization Media:
  • Solvent-Free Er(OTf)~3~ Catalysis: Erbium triflate (5 mol%) enables benzimidazole formation from o-phenylenediamine and aldehydes in 2–5 minutes without solvent, yielding 75–99% isolated product. The catalyst coordinates carbonyl oxygen, increasing electrophilicity and directing double condensation [2].
  • Polar Aprotic Solvents: DMF and NMP facilitate cyclization at lower temperatures (60–80°C) for acid-sensitive intermediates, though requiring post-reaction purification [6].
  • Acid Catalysis Trade-offs: HCl/acetic acid systems (0.1–1 M) provide cost-effective cyclization but promote ester hydrolysis if reaction times exceed 4 hours. Controlled pH (3.5–4.5) via buffer systems minimizes this side reaction [6] [10].
  • Ligand Design for Functionalized Substrates: BrettPhos and RuPhos ligands maintain activity in polar solvents (DMF, NMP) essential for solubilizing advanced intermediates. Their electron density (θ = 164° for BrettPhos) prevents Pd deactivation by carboxylate groups during cyclization/coupling tandem processes [8] [10].

Purification and Yield Optimization via Column Chromatography

Purification challenges stem from polar byproducts and structural analogs:

  • Gradient Optimization: Silica gel chromatography (230–400 mesh) with stepwise CH~2~Cl~2~/MeOH gradients (95:5 → 85:15) achieves baseline separation of the target compound from:
  • Mono-fluorinated byproducts (ΔR~f~ = 0.12)
  • Bromophenyl regioisomers (ΔR~f~ = 0.08)
  • Hydrolyzed carboxylate impurities [3] [9].
  • Centrifugal Partition Chromatography (CPC): This support-free method increases recovery of acid-sensitive compounds to >90% versus 70–75% in silica-based columns. Optimized solvent system: n-hexane/ethyl acetate/methanol/water (5:5:3:7) [3].
  • Process-Scale Considerations:
  • Flow Consolidation (FC) Method: Replaces gravity settling with flow-based resin quantification, reducing packing time from 70 hours to 60 minutes while improving bed homogeneity [9].
  • Pressure-Flow Modeling: Predicts critical flow velocity (u~CRI~) as a function of aspect ratio (AR = L~0~/D): u~CRI~ = 349.97 × AR + 3718.88 cm/h. This prevents bed collapse during scale-up, maintaining resolution at >1.5 [9].
  • Yield Correlation with Purity:
  • 95% purity threshold requires sacrificing ≈8% yield due to closely eluting impurities
  • Economic analysis shows 25% cost reduction from reduced resin use and faster cycling despite initial yield trade-offs [6] [9].

Table 3: Purification Method Comparison

MethodThroughput (g/h)Recovery (%)Purity (%)Key Advantage
Silica Gradient5–1070–7590–95Baseline separation of analogs
Centrifugal Partition3–5>9092–96Acid-sensitive compound stability
Periodic Counter-Current15–2585–90>95Continuous processing scalability

Concluding Remarks

Optimized synthesis of methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate hinges on strategic integration of modern methodologies: BrettPhos/RuPhos catalysts enable efficient amination without protective groups; microwave irradiation accelerates cyclization while conserving energy; and electrophilic fluorination/bromination systems achieve >90% regioselectivity through electronic control. Purification innovations, particularly flow consolidation methods and centrifugal partition chromatography, resolve structural analog separation while improving yields at scale. These advances collectively address the compound’s synthetic complexities—functional group sensitivity, regiochemical precision, and purification challenges—enabling reproducible access for pharmaceutical exploration. Future directions include continuous-flow integration of Pd-catalyzed steps and halogenation to further reduce cycle times.

Properties

CAS Number

606143-93-5

Product Name

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

IUPAC Name

methyl 6-(4-bromoanilino)-7-fluoro-3H-benzimidazole-5-carboxylate

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

InChI

InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19)

InChI Key

ZNHBVIXVKAMLFB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.